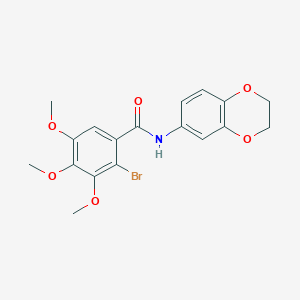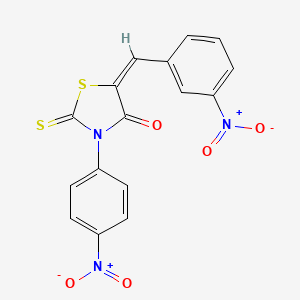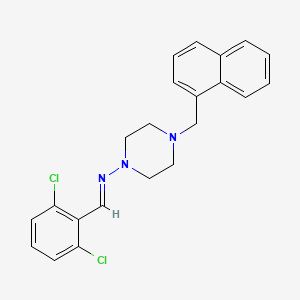![molecular formula C23H17Cl2N5O3S B11668104 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11668104.png)
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole core, a chlorobenzyl group, and a nitrophenyl group
准备方法
合成路线和反应条件
2-{[1-(2-氯苄基)-1H-苯并咪唑-2-基]硫代}-N’-[(E)-(4-氯-3-硝基苯基)亚甲基]乙酰肼的合成通常涉及多个步骤:
苯并咪唑核心的形成: 第一步是通过在酸性条件下使邻苯二胺与2-氯苯甲醛反应合成苯并咪唑核心。
硫醚的形成: 然后将苯并咪唑衍生物与硫醇化合物反应,引入硫代基团。
酰肼的形成: 所得化合物进一步与水合肼反应形成乙酰肼衍生物。
席夫碱的形成: 最后,在回流条件下将乙酰肼衍生物与4-氯-3-硝基苯甲醛缩合,形成目标化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以提高产量和纯度。这可能包括使用催化剂、控制反应温度以及使用重结晶和色谱法等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫代基团处,导致形成亚砜或砜。
还原: 该化合物中的硝基可以使用还原剂(例如在催化剂存在下的氢气)还原为胺基。
常用试剂和条件
氧化: 过氧化氢或间氯过氧苯甲酸 (mCPBA) 可用作氧化剂。
还原: 钯碳 (Pd/C) 与氢气或硼氢化钠 (NaBH4) 可用作还原剂。
取代: 胺或硫醇等亲核试剂可在碱性条件下使用,以促进取代反应。
主要产物
氧化: 亚砜或砜。
还原: 氨基衍生物。
取代: 各种取代的苯并咪唑衍生物。
科学研究应用
2-{[1-(2-氯苄基)-1H-苯并咪唑-2-基]硫代}-N’-[(E)-(4-氯-3-硝基苯基)亚甲基]乙酰肼在科学研究中有多种应用:
药物化学: 由于其独特的结构特征,它具有作为抗菌剂、抗真菌剂和抗癌剂的潜力。
材料科学: 该化合物可用于开发具有特定电子或光学特性的新型材料。
生物学研究: 它可用作探针来研究各种生物过程,包括酶抑制和受体结合。
工业应用: 该化合物可用于合成其他复杂的化合物,并作为开发药物的前体。
作用机制
2-{[1-(2-氯苄基)-1H-苯并咪唑-2-基]硫代}-N’-[(E)-(4-氯-3-硝基苯基)亚甲基]乙酰肼的作用机制涉及它与特定分子靶标的相互作用:
酶抑制: 该化合物可以通过与酶的活性位点结合来抑制某些酶的活性,从而阻止底物结合和催化。
受体结合: 它可以与细胞表面的特定受体结合,调节信号转导通路和细胞反应。
DNA嵌入: 该化合物可以嵌入DNA,破坏其结构和功能,这会导致癌细胞死亡。
相似化合物的比较
类似化合物
- 2-{[1-(2-氯苄基)-1H-苯并咪唑-2-基]硫代}-N'-[(E)-(4-氯苯基)亚甲基]乙酰肼
- 2-{[1-(2-氯苄基)-1H-苯并咪唑-2-基]硫代}-N'-[(E)-(2-氯苯基)亚甲基]乙酰肼
- 2-{[1-(2-氯苄基)-1H-苯并咪唑-2-基]硫代}-N'-[(E)-(2,4-二氯苯基)亚甲基]乙酰肼
独特性
2-{[1-(2-氯苄基)-1H-苯并咪唑-2-基]硫代}-N’-[(E)-(4-氯-3-硝基苯基)亚甲基]乙酰肼的独特性在于其特定官能团的组合,赋予了其独特的化学和生物学特性。氯苄基和硝基苯基的存在增强了它作为一种多功能化合物的潜力,特别是在药物化学和材料科学领域。
属性
分子式 |
C23H17Cl2N5O3S |
|---|---|
分子量 |
514.4 g/mol |
IUPAC 名称 |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H17Cl2N5O3S/c24-17-6-2-1-5-16(17)13-29-20-8-4-3-7-19(20)27-23(29)34-14-22(31)28-26-12-15-9-10-18(25)21(11-15)30(32)33/h1-12H,13-14H2,(H,28,31)/b26-12+ |
InChI 键 |
UGYSMVPHMVQKBX-RPPGKUMJSA-N |
手性 SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11668035.png)

![Ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11668043.png)

![(5E)-5-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668050.png)
![4-(morpholin-4-ylmethyl)-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11668053.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11668063.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11668076.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668090.png)
![(3Z,5E)-1-benzyl-3,5-bis[(3-fluorophenyl)methylidene]piperidin-4-one](/img/structure/B11668093.png)
![N'-[(E)-(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11668107.png)
![N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B11668111.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11668112.png)
